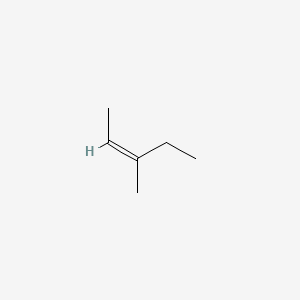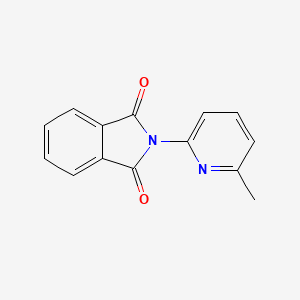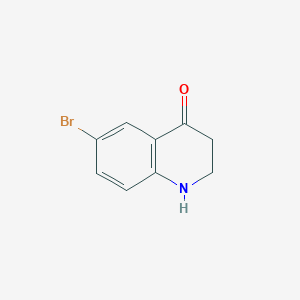![molecular formula C32H16N8OTi B1584013 Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- CAS No. 26201-32-1](/img/new.no-structure.jpg)
Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is known for its high photosensitivity and is widely used in various applications, including electrophotography and organic electronics.
作用机制
Target of Action
The primary target of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- It is known that this compound is used as a sensitizer for electrophotography , suggesting that its targets could be related to light-sensitive materials.
Mode of Action
The specific mode of action of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Given its use in electrophotography , it likely interacts with light to induce a photochemical reaction. This reaction could involve the excitation of electrons, leading to changes in the electrical properties of the material.
Biochemical Pathways
The biochemical pathways affected by Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Considering its role in electrophotography , it may influence pathways related to photoelectric conversion and signal transduction.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- As a compound used in electrophotography
Result of Action
The molecular and cellular effects of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- Its role in electrophotography suggests that it may induce changes in electrical conductivity or charge distribution in response to light exposure.
Action Environment
The action, efficacy, and stability of Titanium, oxo[29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-, (SP-5-12)- can be influenced by various environmental factors. For instance, light intensity and wavelength can affect its photosensitivity . Additionally, temperature and humidity might impact its stability and performance.
生化分析
Biochemical Properties
It is known that this compound can act as a sensitizer for electrophotography
Cellular Effects
Given its role in electrophotography, it may influence cell function by interacting with cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high photosensitivity to NIR light, suggesting it may interact with biomolecules in a light-dependent manner
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 395.1 °C (dec.) (lit.) .
准备方法
Synthetic Routes and Reaction Conditions: TiOPc can be synthesized through the reaction of phthalonitrile with titanium tetrachloride in the presence of a base. The reaction typically occurs under high-temperature conditions, often exceeding 300°C, to facilitate the formation of the phthalocyanine ring structure.
Industrial Production Methods: In an industrial setting, TiOPc is produced through a continuous process involving the controlled heating of the reaction mixture to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and achieve the desired purity level.
化学反应分析
Types of Reactions: TiOPc undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: TiOPc can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one or more ligands in the TiOPc complex with other ligands, often using transition metal salts.
Major Products Formed:
Oxidation Products: Oxidized forms of TiOPc, which may exhibit different electronic properties.
Reduction Products: Reduced forms of TiOPc, which can be used in various applications.
Substitution Products: Substituted TiOPc complexes with altered chemical and physical properties.
科学研究应用
TiOPc has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photoredox reactions.
Biology: Employed in the study of photosensitive biological systems and as a fluorescent probe.
Medicine: Utilized in photodynamic therapy for cancer treatment and as a component in diagnostic imaging.
Industry: Applied in electrophotography for photocopiers and printers, as well as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
相似化合物的比较
TiOPc is compared with other similar compounds, such as copper phthalocyanine (CuPc) and zinc phthalocyanine (ZnPc). While these compounds share the phthalocyanine core structure, TiOPc exhibits unique properties due to the presence of the titanium atom, which enhances its photosensitivity and electronic properties. Other similar compounds include cobalt phthalocyanine (CoPc) and nickel phthalocyanine (NiPc), each with distinct characteristics and applications.
属性
CAS 编号 |
26201-32-1 |
|---|---|
分子式 |
C32H16N8OTi |
分子量 |
576.4 g/mol |
IUPAC 名称 |
2,11,20,37,39,40-hexaza-29,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene;oxotitanium(2+) |
InChI |
InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;;+2 |
InChI 键 |
SJHHDDDGXWOYOE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC2=NC4=NC(=NC5=NC(=NC6=C7C=CC=CC7=C([N-]6)[N-]3)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti+2] |
Key on ui other cas no. |
26201-32-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


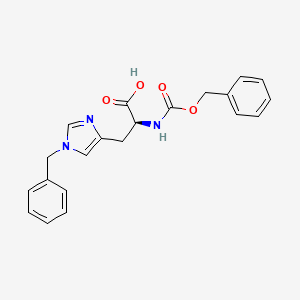
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
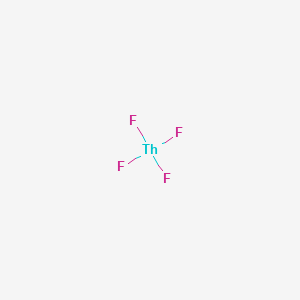
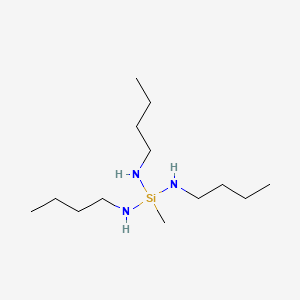

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
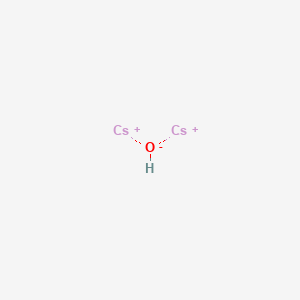
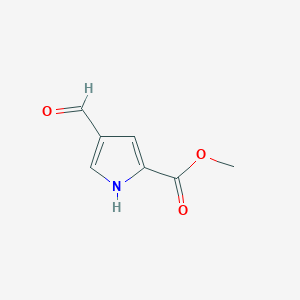
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)

